Cas no 3923-19-1 (6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-)

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- structure
3923-19-1 structure
Nome do Produto:6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
N.o CAS:3923-19-1
MF:C16H10O5
MW:282.247604846954
CID:5571474

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Benzofurancarboxylic acid, 6-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-, δ-lactone (6CI,7CI)
    • 9-Hydroxy-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
    • Inchi: 1S/C16H10O5/c1-19-9-3-5-11-13(7-9)21-16(18)14-10-4-2-8(17)6-12(10)20-15(11)14/h2-7,17H,1H3
    • Chave InChI: YQBVKPREVBFWSA-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=C(C=C3OC1=O)OC)OC1C2=CC=C(C=1)O

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Método de produção

Método de produção 1

Condições de reacção
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referência
反应条件 :
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Método de produção 2

Condições de reacção
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referência
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Método de produção 3

Condições de reacção
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referência
反应条件 :
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Método de produção 4

Condições de reacção
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referência
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Método de produção 5

Condições de reacção
1.1R:NaOH, S:H2O, 1 h, 40°C; 8 h, 40°C; 40°C → rt
1.2R:HCl, S:H2O, pH 1-2
2.1R:HCl, R:SnCl2, 3 h, 80°C
3.1R:NaOH, C:10380-28-6, S:H2O, 10 h, 110°C
3.2R:HCl, S:H2O, pH 1-2
4.1R:Et3N, S:Ac2O, 6 h, rt → 110°C
5.1C:Cu(OAc)2, C:1,10-Phenanthroline, S:H2O, S:DMSO, 18 h, rt → 135°C
Referência
Copper-catalyzed intramolecular cross dehydrogenative coupling approach to coumestans from 2'-hydroxyl-3-arylcoumarins
By Song, Xianheng et al, RSC Advances, 2019, 9(30), 17391-17398

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Raw materials

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Preparation Products

Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd